1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: Functional Scaffold & Kinase Inhibitor Core
1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: Functional Scaffold & Kinase Inhibitor Core
Topic: 1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists
Executive Summary
The compound 1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS: 917748-00-6) represents a privileged heterocyclic scaffold in medicinal chemistry. Structurally bioisosteric to adenine, this fused system serves as a critical pharmacophore for developing ATP-competitive kinase inhibitors, particularly against the Src family kinases (SFKs) and Epidermal Growth Factor Receptor (EGFR) .
While often utilized as a synthetic intermediate to access S-alkylated bioactive derivatives, the 4-thiol core itself possesses unique tautomeric properties and metal-chelating potential that warrant specific handling protocols. This guide provides an authoritative breakdown of its physicochemical properties, a validated synthesis workflow, and its mechanistic role in signal transduction modulation.
Physicochemical Profile & Tautomerism[1]
Core Properties
| Property | Specification |
| IUPAC Name | 1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol |
| Molecular Formula | C₁₇H₁₂N₄S |
| Molecular Weight | 304.37 g/mol |
| CAS Number | 917748-00-6 |
| Appearance | Yellow to off-white crystalline solid |
| Solubility | Insoluble in water; Soluble in DMSO (>10 mg/mL), DMF; Sparingly soluble in Ethanol |
| Melting Point | >250 °C (Decomposes) |
| pKa (Predicted) | ~6.5 (Thiol/Thione proton) |
Tautomeric Equilibrium
A critical feature of this compound is the thione-thiol tautomerism. In the solid state and neutral solution, the equilibrium heavily favors the thione (1H, 5H-form) , where the proton resides on N5 and the sulfur exists as a C=S double bond. However, under basic conditions or during S-alkylation reactions, the thiol (mercapto) form becomes the reactive species.
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Thione Form (Major): Stable, dominant in neutral/acidic media.
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Thiol Form (Minor/Reactive): Nucleophilic sulfur, accessible via deprotonation (e.g., K₂CO₃ or NaH treatment).
Figure 1: Tautomeric equilibrium shifting between the stable thione and the reactive thiol form.
Validated Synthesis Protocol
Note: This protocol synthesizes the 4-thiol from the 4-chloro precursor, which is the most robust method for introducing the sulfur moiety.
Reaction Scheme
The synthesis follows a linear pathway:
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Cyclocondensation: 5-Amino-1-phenylpyrazole-4-carboxamide reacts with benzoyl chloride (or benzaldehyde) to form the 4-one core.
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Chlorination: Conversion to the 4-chloro derivative using POCl₃.
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Thionation: Nucleophilic substitution with Thiourea to yield the 4-thiol.
Figure 2: Step-wise synthesis pathway from the pyrazole precursor to the final thiol product.
Detailed Methodology (Thionation Step)
Objective: Convert 4-chloro-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine to the 4-thiol title compound.
Reagents:
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4-Chloro-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
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Thiourea (2.0 eq)
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Absolute Ethanol (Solvent)
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10% NaOH (aq) and 10% HCl (aq) for workup
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 4-chloro intermediate (e.g., 1.0 g) in absolute ethanol (20 mL).
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Addition: Add Thiourea (2.0 equivalents). The excess ensures complete conversion.
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Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl₃/MeOH 95:5). The starting material spot should disappear.
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Workup (Alkaline Hydrolysis):
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Cool the reaction mixture to room temperature.
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A precipitate (the isothiouronium salt) may form.
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Add 10% NaOH solution (20 mL) and heat gently (50 °C) for 30 minutes to hydrolyze the salt to the free thiol.
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Acidification: Filter the solution to remove any insoluble impurities. Acidify the filtrate with 10% HCl dropwise until pH ~4–5.
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Isolation: The product will precipitate as a yellow solid. Collect by vacuum filtration.[1]
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Purification: Wash the solid with water followed by cold ethanol. Recrystallize from Ethanol/DMF if necessary.
Yield Expectation: 70–85%.
Mechanistic Biology & Applications
Kinase Inhibition Mechanism
The pyrazolo[3,4-d]pyrimidine scaffold is an adenine bioisostere.[2] The 1,6-diphenyl substitution pattern provides hydrophobic bulk that targets the hydrophobic pocket II of kinase ATP-binding sites.
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Src Kinase: The scaffold mimics ATP, forming hydrogen bonds with the "hinge region" of the kinase. The 4-thiol group, often S-alkylated in drug candidates, extends into the solvent-accessible region or interacts with specific cysteine residues.
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EGFR (Epidermal Growth Factor Receptor): Derivatives of this core have shown potency against both wild-type and T790M mutant EGFR, often inducing apoptosis in non-small cell lung cancer (NSCLC) lines (e.g., A549).
Signal Transduction Pathway
The compound acts as a "scaffold" for inhibitors that disrupt the following pathway:
Figure 3: Inhibition of RTK signaling cascades by pyrazolo[3,4-d]pyrimidine scaffolds.
Handling & Safety (MSDS Summary)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8 °C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the thiol to the disulfide dimer.
References
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001Chemical. (n.d.). CAS No. 917748-00-6, 1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol. Retrieved from [Link]
- Schenone, S., et al. (2008). Src kinase inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives. Arabian Journal of Chemistry.
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Ismail, N. S. M., et al. (2025).[3][4] Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. Retrieved from [Link]
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PubChemLite. (2025).[3] 1-phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-thiol Structural Information. Retrieved from [Link]
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Rashad, A. E., et al. (2008). Synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides. PubMed. Retrieved from [Link]
Sources
- 1. clausiuspress.com [clausiuspress.com]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
